molecular formula C12H16O2 B1527673 3-(Benzyloxy)cyclopentan-1-ol CAS No. 905961-61-7

3-(Benzyloxy)cyclopentan-1-ol

Cat. No.: B1527673
CAS No.: 905961-61-7
M. Wt: 192.25 g/mol
InChI Key: SFIICXXRMNDRQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Benzyloxy)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of benzyl bromide with cyclopentene, followed by the reaction of the resulting benzylcyclopentane with a base such as sodium hydroxide . Another method involves the nucleophilic substitution of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)cyclopentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(Benzyloxy)cyclopentan-1-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of various organic compounds.

Biology

In biological research, this compound is used to study the effects of different functional groups on biological activity. It serves as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Researchers are investigating its use as a precursor for the synthesis of drugs targeting specific diseases, such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Benzyloxy)cyclopentan-1-ol can be compared with other similar compounds, such as 3-(Benzyloxy)cyclopentanone and 3-(Benzyloxy)cyclopentane. These compounds share a similar core structure but differ in their functional groups and properties.

Similar Compounds

Uniqueness

This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-phenylmethoxycyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIICXXRMNDRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905961-61-7
Record name 3-(benzyloxy)cyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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